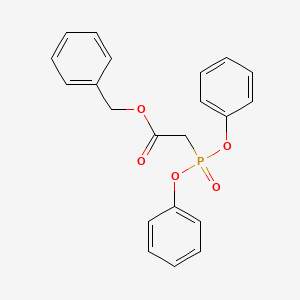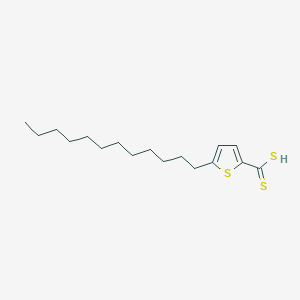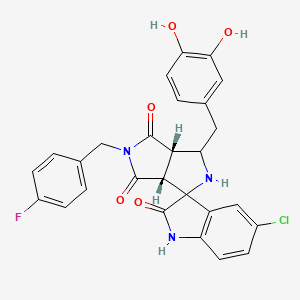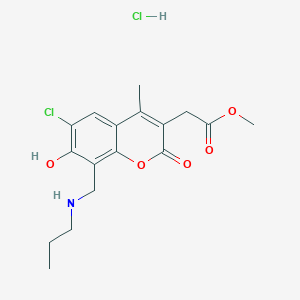
C15H18ClNO5S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains a variety of functional groups, including an acetamido group, a chlorophenoxy group, and a sulfanyl-propanoic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenoxy intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
(2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to (2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid include other acetamido and chlorophenoxy derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of (2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H18ClNO5S |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C15H17NO5S.ClH/c1-9-6-14(18)21-15-11(9)2-3-13(17)12(15)7-16-10-4-5-22(19,20)8-10;/h2-3,6,10,16-17H,4-5,7-8H2,1H3;1H |
Clave InChI |
BZQROFMABNPGNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![{[4-(Hexylsulfanyl)butyl]selanyl}benzene](/img/structure/B12622760.png)

![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)



![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)


